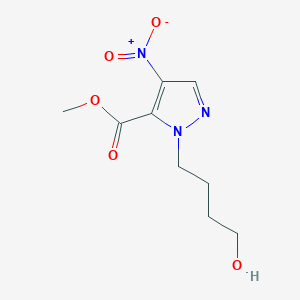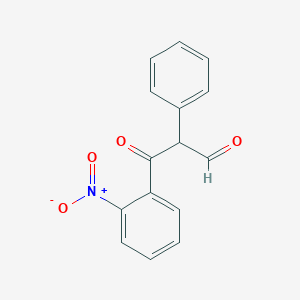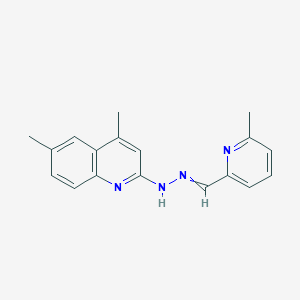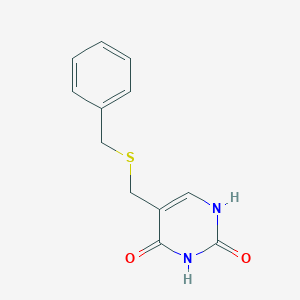
5-(benzylsulfanylmethyl)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzylsulfanylmethyl)-1H-pyrimidine-2,4-dione is a heterocyclic compound featuring a pyrimidine ring substituted with a benzylsulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzylsulfanylmethyl)-1H-pyrimidine-2,4-dione typically involves the reaction of pyrimidine-2,4-dione with benzylsulfanylmethyl halides under basic conditions. A common method includes:
Starting Materials: Pyrimidine-2,4-dione, benzylsulfanylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The base deprotonates the pyrimidine-2,4-dione, which then undergoes nucleophilic substitution with benzylsulfanylmethyl chloride to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The sulfur atom in the benzylsulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanylmethyl group, yielding the parent pyrimidine-2,4-dione.
Substitution: The benzylsulfanylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrimidine-2,4-dione.
Substitution: Various substituted pyrimidine derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be used in the synthesis of novel materials with unique electronic properties.
Biology and Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Probes: It can be used as a probe to study enzyme activities and interactions.
Industry:
Polymer Synthesis: It can be incorporated into polymers to enhance their properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 5-(benzylsulfanylmethyl)-1H-pyrimidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanylmethyl group can enhance the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
- 5-(Methylsulfanylmethyl)-1H-pyrimidine-2,4-dione
- 5-(Phenylsulfanylmethyl)-1H-pyrimidine-2,4-dione
- 5-(Benzylsulfanyl)-1H-pyrimidine-2,4-dione
Comparison:
- Structural Differences: The presence of different substituents on the sulfur atom (e.g., methyl, phenyl) can significantly alter the compound’s chemical and biological properties.
- Unique Features: The benzylsulfanylmethyl group in 5-(benzylsulfanylmethyl)-1H-pyrimidine-2,4-dione provides a unique combination of steric and electronic effects, enhancing its reactivity and potential applications compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
4897-44-3 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
5-(benzylsulfanylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2S/c15-11-10(6-13-12(16)14-11)8-17-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,13,14,15,16) |
InChI Key |
ZNOAZUCLPNQDCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CNC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
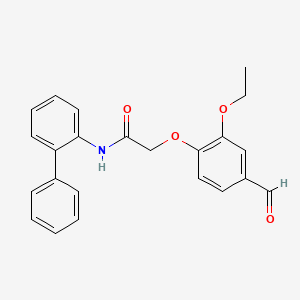
![3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione](/img/structure/B13997754.png)
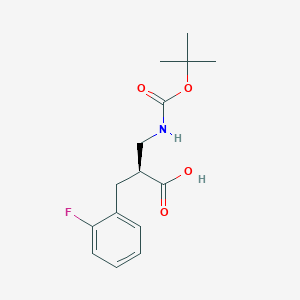
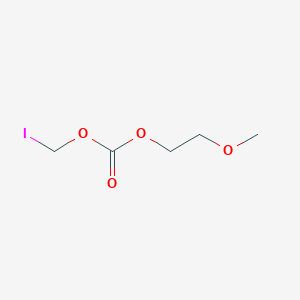
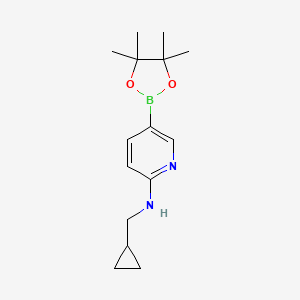
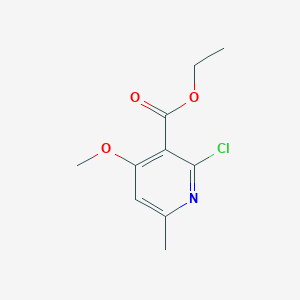
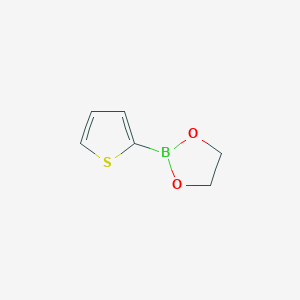
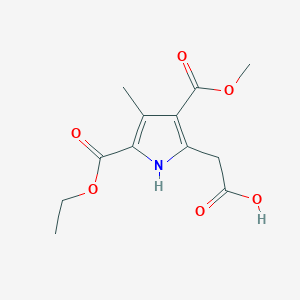

![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
